Boc-D-苯丙氨酸

概述

描述

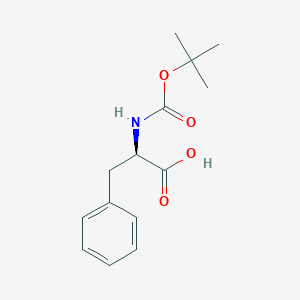

Boc-D-Phe-OH is a derivative of D-phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is widely used in peptide synthesis and serves as a building block in the preparation of various pharmaceuticals and biochemical reagents .

科学研究应用

Peptide Synthesis

Role in Peptide Formation

Boc-D-Phe-OH serves as a crucial building block in the synthesis of peptides. The Boc (tert-butyloxycarbonyl) protecting group allows for selective coupling during peptide synthesis, preventing unwanted side reactions. This property is particularly beneficial in the pharmaceutical industry, where custom peptides are required for drug development.

Synthesis Techniques

The synthesis of peptides using Boc-D-Phe-OH typically involves the following steps:

- Protection: The amino group of D-phenylalanine is protected using the Boc group.

- Coupling: The protected amino acid is coupled with other amino acids to form peptide chains.

- Deprotection: The Boc group is removed under acidic conditions to yield the free amino acid for further reactions.

Drug Development

Therapeutic Applications

Boc-D-Phe-OH plays a significant role in designing peptide-based therapeutics. Its structural features enable the development of drugs that target specific receptors, enhancing efficacy and reducing side effects compared to traditional small molecule drugs.

Case Studies in Drug Development

Research has shown that derivatives of Boc-D-Phe-OH can inhibit specific enzymes involved in drug metabolism, such as cytochrome P450 enzymes. This inhibition can modulate drug interactions and improve therapeutic outcomes . Additionally, studies have explored its potential as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression .

Biochemical Research

Protein Interactions and Enzyme Studies

Boc-D-Phe-OH is extensively used in biochemical research to study protein-protein interactions and enzyme activities. Its incorporation into peptide sequences allows researchers to investigate complex biological processes and disease mechanisms.

Analytical Techniques

In analytical chemistry, Boc-D-Phe-OH is employed in various techniques such as chromatography to separate and identify complex mixtures .

Neuroscience Research

Neurotransmitter Function Studies

Research involving Boc-D-Phe-OH has provided insights into neurotransmitter function and its role in brain chemistry. Its application in neuroscience helps elucidate the mechanisms by which amino acids influence neurological processes .

Case Studies

Several studies have highlighted the biological activity of Boc-D-Phe-OH:

- Peptide Synthesis Study: A publication demonstrated the effective synthesis of novel peptides incorporating Boc-D-Phe-OH, revealing its ability to form stable peptide bonds while maintaining biological activity .

- Cancer Treatment Research: Another research article focused on the inhibition of pancreatic cancer cell growth through compounds derived from phenylalanine derivatives, indicating that modifications like chlorination can enhance therapeutic efficacy against cancer cells .

- Neuroscience Applications: Studies have examined how modifications with Boc-D-Phe-OH can influence the formation of amyloid fibrils associated with Alzheimer's disease, suggesting potential therapeutic avenues .

作用机制

Target of Action

Boc-D-phenylalanine primarily targets enzymes such as carboxypeptidase A, endorphinase, and enkephalinase . These enzymes play crucial roles in various biochemical processes, including the breakdown of proteins and peptides, and the regulation of pain and mood through the modulation of endorphin levels .

Mode of Action

As an inhibitor of carboxypeptidase A, endorphinase, and enkephalinase, Boc-D-phenylalanine prevents these enzymes from carrying out their normal functions . This results in an increase in the production of endorphins, which are natural pain-relieving compounds in the body .

Biochemical Pathways

Boc-D-phenylalanine is involved in the phenylalanine metabolic pathway . This pathway is crucial for the synthesis of other important compounds such as tyrosine, dopamine, noradrenaline, and thyroxine . By inhibiting certain enzymes in this pathway, Boc-D-phenylalanine can affect the production and regulation of these compounds .

Pharmacokinetics

Like other amino acids, it is expected to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of carboxypeptidase A, endorphinase, and enkephalinase by Boc-D-phenylalanine leads to an increase in endorphin production . This results in diminished pain, as endorphins are the body’s natural painkillers . Additionally, the compound’s action on the phenylalanine metabolic pathway can influence the levels of other compounds such as tyrosine, dopamine, noradrenaline, and thyroxine .

Action Environment

The action, efficacy, and stability of Boc-D-phenylalanine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its interaction with its target enzymes . Moreover, factors such as temperature and the presence of other compounds can also influence its action .

生化分析

Biochemical Properties

Boc-D-phenylalanine is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of benzo [de] [1,7] napthyridinones as PARP1 inhibitors . It is also an important reagent during the manufacturing of proline-containing, ß-turn mimetic cycle tetrapeptides .

Cellular Effects

The effects of Boc-D-phenylalanine on cells and cellular processes are complex and multifaceted. For example, D-Phenylalanine, a carboxypeptidase A, endorphinase, and enkephalinase inhibitor, enhances endorphin production and diminishes pain. This suggests that Boc-D-phenylalanine may have similar effects, given its structural similarity to D-Phenylalanine.

Molecular Mechanism

Boc-D-phenylalanine exerts its effects at the molecular level through various mechanisms. It is involved in the formation of nanotubes embedded in biocompatible polymers, exhibiting strong piezoelectric properties when a periodic mechanical force is applied . This indicates that Boc-D-phenylalanine can convert applied mechanical forces into electricity, which is a unique property among biochemical compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-D-phenylalanine can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited. It is known that Boc-D-phenylalanine has a melting point between 78-87 °C and is stored at temperatures between 2-8°C .

Dosage Effects in Animal Models

The effects of Boc-D-phenylalanine can vary with different dosages in animal models. For instance, phenylalanine has been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis in PKU genetic mice and rats submitted to different HPA models

Metabolic Pathways

Boc-D-phenylalanine is involved in the phenylalanine metabolism pathway . Phenylalanine is a precursor of Tyrosine, which leads to the formation of adrenaline. Adrenaline is then converted into a brain chemical utilized to produce noradrenaline, promoting mental alertness and memory, and suppressing appetite .

Subcellular Localization

It is known that the localization of three phenylalanine ammonia-lyases (PAL1, -2, and -3) and Cinnamate 4-Hydroxlase (C4H) from Scutellaria baicalensis was examined in onion epidermal cells . These genes encode key enzymes in the phenylpropanoid pathway for the synthesis of flavones, which may suggest potential subcellular localizations for Boc-D-phenylalanine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Phe-OH typically involves the protection of the amino group of D-phenylalanine with a Boc group. This is achieved by reacting D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of Boc-D-Phe-OH follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient stirring mechanisms to ensure uniform mixing and reaction completion. The product is then purified through crystallization or chromatography techniques to achieve high purity levels .

化学反应分析

Types of Reactions

Boc-D-Phe-OH undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

Deprotection: TFA in dichloromethane or HCl in methanol.

Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Major Products Formed

Deprotection: D-phenylalanine.

Coupling: Peptides and peptide derivatives.

相似化合物的比较

Boc-D-Phe-OH is compared with other similar compounds such as:

Boc-L-phenylalanine: The L-enantiomer of Boc-D-Phe-OH, used similarly in peptide synthesis.

Fmoc-D-phenylalanine: Another protected form of D-phenylalanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Boc-L-tryptophan: A Boc-protected form of L-tryptophan, used in the synthesis of peptides containing tryptophan residues.

Boc-D-Phe-OH is unique due to its specific stereochemistry (D-enantiomer) and the Boc protecting group, which provides stability and ease of removal under mild acidic conditions .

生物活性

Boc-D-Phe-OH (Boc-D-phenylalanine) is a derivative of the amino acid phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protective group. This compound plays a significant role in peptide synthesis and exhibits various biological activities, making it a valuable tool in biochemical research and therapeutic applications.

- Molecular Formula : C₁₉H₂₆N₂O₅

- Molecular Weight : 358.43 g/mol

- Structure : The Boc group protects the amino functionality, allowing for selective reactions during peptide synthesis. The D-configuration of phenylalanine influences its interactions within peptide chains.

Applications in Peptide Synthesis

Boc-D-Phe-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS). Its ability to prevent unwanted side reactions during synthesis makes it an essential component in creating peptides with specific biological activities. The presence of the Boc group allows for controlled attachment to growing peptide chains, facilitating the introduction of structural features that can enhance biological function or stability.

Table 1: Comparison of Amino Acid Derivatives

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Boc-L-phenylalanine | Similar structure but L configuration | Commonly used in different therapeutic contexts |

| Boc-D-valine | Valine derivative with a similar group | Influences activity due to unique side chain |

| Boc-L-leucine | Leucine derivative with similar group | Important for muscle protein synthesis |

Biological Activities

Boc-D-Phe-OH has been investigated for its potential therapeutic effects, particularly in the context of protein-protein interactions (PPIs). The dipeptide can mimic binding motifs found in specific protein interfaces, allowing researchers to study the mechanisms underlying these interactions. This capability is crucial for drug design and understanding cellular processes .

Case Study: Protein-Protein Interactions

Research using Boc-D-Phe-OH has demonstrated its utility in identifying potential PPI sites. For example, studies have shown that introducing Boc-D-Phe-OH into peptide sequences can stabilize certain conformations that facilitate interaction with target proteins, which is vital for developing inhibitors or modulators of these interactions.

Self-Assembly and Nanostructures

Recent studies have explored the self-assembly properties of dipeptides derived from Boc-D-Phe-OH. For instance, Boc-diphenylalanine has been shown to form nanotubes with piezoelectric properties, which could have applications in biocompatible materials and nanotechnology. These structures exhibit unique optical properties and can be utilized in various biomedical applications .

Research Findings

- Synthesis Techniques : Various methods have been developed for synthesizing peptides incorporating Boc-D-Phe-OH. These include traditional coupling reactions using DCC/HOBt chemistry, which ensures high yields and minimized racemization during synthesis .

- Biological Assays : Compounds synthesized using Boc-D-Phe-OH have been tested against various enzymes and biological targets. While some derivatives showed limited inhibitory activity against enzymes like plasma kallikrein, they provided insights into structure-activity relationships essential for optimizing therapeutic agents .

- Toxicity and Safety : Investigations into the safety profile of peptides containing Boc-D-Phe-OH have indicated low toxicity levels, making them suitable candidates for further development in clinical settings .

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJPUMXJBDHSIF-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348469 | |

| Record name | Boc-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18942-49-9 | |

| Record name | N-tert-Butoxycarbonyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18942-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Boc-D-Phenylalanine interact with molecularly imprinted polymers (MIPs) designed for Boc-L-Phenylalanine?

A1: Boc-D-Phenylalanine, the D-enantiomer of Boc-L-Phenylalanine, interacts with MIPs designed for Boc-L-Phenylalanine, but with lower affinity. This difference in binding affinity arises from the specific spatial arrangement of binding sites within the MIP, tailored for the L-enantiomer. [, , ] Kinetic studies indicate that the imprinted polymer exhibits a faster adsorption rate for the template molecule (Boc-L-Phenylalanine) compared to the D-enantiomer. [] This preferential binding suggests that the imprinted sites within the polymer are more complementary to the template's configuration, leading to stronger interactions and slower dissociation.

Q2: What is the role of Boc-D-Phenylalanine in studying the selectivity of MIPs?

A2: Boc-D-Phenylalanine serves as a crucial analogue in selectivity studies of molecularly imprinted polymers (MIPs) designed for Boc-L-Phenylalanine. By comparing the binding behavior of both enantiomers, researchers can evaluate the MIP's ability to discriminate between structurally similar molecules. [, ] This discrimination arises from the difference in the strength of molecular interactions, like hydrogen bonding, between the enantiomers and the MIP. [, ] Studies have demonstrated that MIPs preferentially bind Boc-L-Phenylalanine, indicating successful imprinting and enantioselective recognition. [, ]

Q3: How does the mobile phase composition affect the retention behavior of Boc-D-Phenylalanine on MIPs?

A3: The mobile phase composition plays a significant role in the retention behavior of Boc-D-Phenylalanine on MIPs during HPLC analysis. [] Generally, an inverse relationship exists between the hydrogen bonding potential of the mobile phase and the retention time of the D-enantiomer. [] Mobile phases with lower hydrogen bonding capacity lead to stronger interactions between Boc-D-Phenylalanine and the MIP, resulting in increased retention times. This effect highlights the importance of optimizing mobile phase conditions for achieving efficient separation and analysis of enantiomers on MIP stationary phases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。